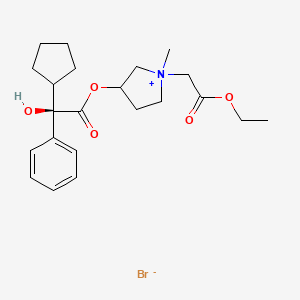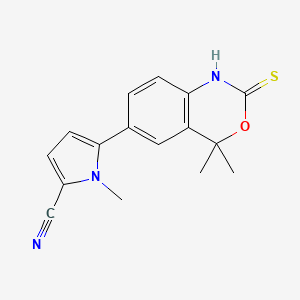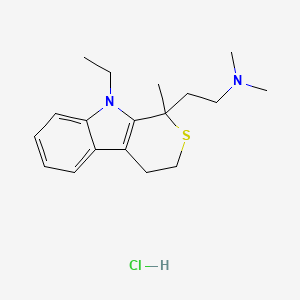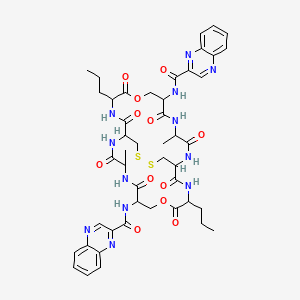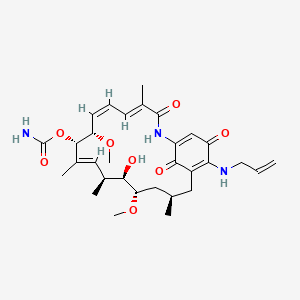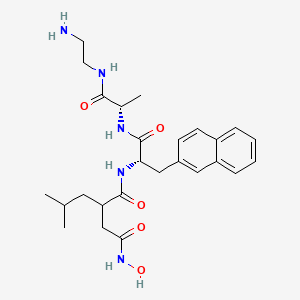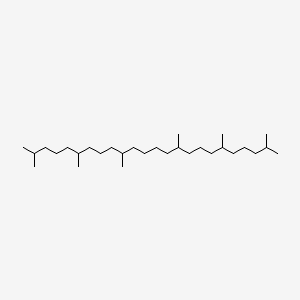
Squalane
Vue d'ensemble
Description
Le Squalane est un hydrocarbure saturé de formule chimique C30H62. Il s’agit d’une forme hydrogénée du squalène, un lipide naturellement présent dans le sébum humain et diverses sources végétales. Le this compound est largement utilisé dans l’industrie cosmétique en raison de ses excellentes propriétés émollientes, de sa stabilité et de sa compatibilité avec la peau .
Applications De Recherche Scientifique
Squalane has a wide range of applications in various fields:
Cosmetics: this compound is extensively used in skincare products due to its moisturizing and emollient properties. .
Medicine: this compound is used as a carrier in vaccines and drug delivery systems.
Biology: this compound is used in biological research as a solvent and carrier for lipophilic compounds.
Industry: this compound is used as a lubricant and in the production of high-performance materials.
Mécanisme D'action
Le Squalane exerce ses effets principalement par ses propriétés émollientes et hydratantes. Il pénètre facilement la peau et aide à restaurer la barrière lipidique, empêchant la perte d’humidité et maintenant l’hydratation de la peau . Dans les adjuvants vaccins, les émulsions à base de this compound stimulent les réponses immunitaires par des voies impliquant la nécroptose dépendante de RIPK3 .
Composés similaires :
Squalène : Le précurseur insaturé du this compound, présent dans le sébum humain et diverses sources végétales.
Glycérine : Un humectant qui attire et retient l’humidité dans la peau.
Panthénol : Un précurseur de la vitamine B5, connu pour ses propriétés hydratantes et apaisantes.
Céramites : Des molécules lipidiques qui contribuent à maintenir la barrière cutanée et à retenir l’humidité.
Unicité du this compound : La stabilité, la nature non comédogène et les excellentes propriétés émollientes du this compound le rendent unique parmi les composés similaires. Contrairement au squalène, le this compound ne s’oxyde pas facilement, ce qui le rend plus approprié pour une utilisation à long terme dans les formulations cosmétiques .
Analyse Biochimique
Biochemical Properties
Squalane plays a pivotal role in regulating cellular and systemic physiology in eukaryotic organisms . Its role as a metabolic intermediate underlines its involvement in the regulation of different biochemical pathways, such as the regulation of sterol homeostasis .
Cellular Effects
This compound has several applications in the food, pharmaceutical, and medical sectors . It shows some advantages for the skin as an emollient and antioxidant, and for hydration and its antitumor activities .
Molecular Mechanism
This compound’s antioxidant properties are derived from its chemical structure . Strong evidence provided by ex vivo models underline its scavenging activity towards free radicals .
Temporal Effects in Laboratory Settings
The stability, centrifugation, viscosity, and pH of this compound were measured in laboratory settings, and a microscopic analysis was carried out .
Metabolic Pathways
This compound is a key metabolite in the sterol pathway . Squalene synthase, an enzyme associated with the membrane of the endoplasmic reticulum, catalyzes the biosynthesis of this compound in a two-step reaction starting from two units of farnesyl diphosphate .
Transport and Distribution
This compound is transported in serum generally in association with very low-density lipoproteins and is distributed ubiquitously in human tissues, with the greatest concentration in the skin .
Subcellular Localization
This compound is a principal component of human surface lipids, in particular of sebum . It is also found in several plant extracts
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Squalane est généralement synthétisé par hydrogénation du squalène. Le processus implique l’ajout d’hydrogène aux doubles liaisons du squalène, le transformant en un hydrocarbure entièrement saturé. Cette réaction est généralement effectuée sous haute pression et température en présence d’un catalyseur tel que le palladium ou le nickel .
Méthodes de production industrielle : La production industrielle de this compound peut être obtenue par différentes méthodes :
Huile de foie de requin : Historiquement, le this compound était extrait de l’huile de foie de requin.
Sources végétales : Le this compound peut être extrait de sources végétales telles que les olives, le son de riz et la canne à sucre. .
Fermentation microbienne : Des progrès récents ont permis la production de this compound par fermentation microbienne.
Analyse Des Réactions Chimiques
Types de réactions : Le Squalane est relativement inerte en raison de sa nature saturée. Il peut subir certaines réactions chimiques :
Hydrogénation : La principale réaction de production de this compound à partir du squalène implique l’hydrogénation.
Réactifs et conditions courants :
Hydrogénation : L’hydrogène gazeux et des catalyseurs tels que le palladium ou le nickel sont couramment utilisés dans le processus d’hydrogénation
Principaux produits formés :
This compound : Le principal produit formé par l’hydrogénation du squalène.
4. Applications de la recherche scientifique
Le this compound a une large gamme d’applications dans divers domaines :
Cosmétiques : Le this compound est largement utilisé dans les produits de soins de la peau en raison de ses propriétés hydratantes et émollientes. .
Médecine : Le this compound est utilisé comme vecteur dans les vaccins et les systèmes d’administration de médicaments.
Biologie : Le this compound est utilisé en recherche biologique comme solvant et vecteur pour les composés lipophiles.
Industrie : Le this compound est utilisé comme lubrifiant et dans la production de matériaux haute performance.
Comparaison Avec Des Composés Similaires
Squalene: The unsaturated precursor to squalane, found in human sebum and various plant sources.
Glycerin: A humectant that attracts and retains moisture in the skin.
Panthenol: A precursor to vitamin B5, known for its hydrating and soothing properties.
Ceramides: Lipid molecules that help to maintain the skin barrier and retain moisture.
Uniqueness of this compound: this compound’s stability, non-comedogenic nature, and excellent emollient properties make it unique among similar compounds. Unlike squalene, this compound does not oxidize easily, making it more suitable for long-term use in cosmetic formulations .
Propriétés
IUPAC Name |
2,6,10,15,19,23-hexamethyltetracosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAKJMSDJKAYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046513 | |
| Record name | Squalane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Colorless viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | Tetracosane, 2,6,10,15,19,23-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Squalane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17701 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
111-01-3 | |
| Record name | Squalane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Squalane [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Squalane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11420 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SQUALANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetracosane, 2,6,10,15,19,23-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Squalane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,10,15,19,23-hexamethyltetracosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SQUALANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW89575KF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details


Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

